Palustrin-Ca
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Palustrin-Ca is composed of 31 amino acids, characterized by a cationic and amphipathic nature. Its structure includes an α-helix spanning residues 6 to 26 and a cyclic disulfide bridge at the C-terminal end (residues 23 to 29) . These structural features contribute to its biological activities, including its interactions with membranes, which have been studied using molecular dynamics simulations .
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial membranes, which is facilitated by its amphipathic structure. Studies have demonstrated that this compound is effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimal hemolytic activity towards human red blood cells .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.5 μg/ml |
| Escherichia coli | 5.0 μg/ml |
| Candida albicans | 3.0 μg/ml |
Anticancer Properties
This compound is recognized as one of the most potent anticancer peptides identified to date. It has shown remarkable efficacy against human gastric cancer cell lines, specifically SGC-7901, with an IC50 value of 0.951 μg/ml . The peptide's anticancer mechanism is believed to involve induction of apoptosis in cancer cells through membrane disruption and subsequent cellular stress responses.
Case Study: Gastric Cancer Treatment
In a controlled study, this compound was administered to SGC-7901 cells, resulting in significant reductions in cell viability compared to untreated controls. The study highlighted the peptide's potential as a therapeutic agent in oncology, particularly for gastric cancer treatment .
Advantages Over Conventional Therapies
This compound presents several advantages over traditional small molecule drugs:
- Efficacy : It demonstrates higher specificity and selectivity against target cells.
- Safety : The peptide is naturally degraded into non-toxic amino acids, reducing the risk of adverse drug interactions.
- Combination Potential : It can be used in conjunction with existing therapies to enhance treatment outcomes .
Chemical Reactions Analysis
Conformational Analysis by NMR
Two-dimensional NMR spectroscopy was used to determine the structure of palustrin-Ca in a 50:50 TFE-
/water solvent mixture . This solvent mixture is standard for characterizing peptide structures, promoting the formation of secondary structures such as
-helices . Peptides without disulfide bonds are typically unstructured in pure aqueous solution .
All the
H chemical shifts identified for this compound are detailed in Table 1 . Likewise, all of this compound’s intermolecular NOE connectivities are summarised in Figure 2, where the NOE intensity is proportional to the thickness of each line . Multiple d
N(i, i+3), d
(i, i+3), d
N(i, i+4) and d
(i, i+4) were identified, which are indicative of an
-helical secondary structure .
Molecular Dynamics
A molecular dynamics simulation of palustrin Ca’s medoid structure in an SDS micelle was conducted to characterise its behaviour in the prokaryotic membrane-mimetic environment . In the course of the simulation, the peptide translocated from its initial position aligned with the micelle’s centre of mass, to the micelle’s surface-water boundary, where it adopted a position parallel to the micelle surface (Figure 7) . The peptide’s amphiphilicity is clearly apparent; its hydrophobic residues remain closely associated with the micellar interior, while the hydrophilic residues are in contact with the aqueous solvent and the micelle’s anionic sulfate headgroups . This configuration is quite energetically favourable .
Chemical Reactions and Interactions
This compound is biologically interesting because it is non-hemolytic and exhibits potent broad-spectrum antibacterial activity and very potent anticancer activity, with an IC of 0.951 μg/ml against human gastric cancer SGC-7901 . The effects that TFE exerts on peptide structures are well-studied, having been the subject of research for approximately 60 years .
Usage of CAS SciFinder
CAS SciFinder can be used to identify chemical substances related to this compound and their chemical structures . It helps to find reaction schemes, procedures, and conditions for safer experimentation .
Comparison with Similar Compounds
Temporin-La
Temporin-La, another HDP from Lithobates catesbeianus, shares functional similarities with Palustrin-Ca but differs structurally and mechanistically:
| Property | This compound | Temporin-La |
|---|---|---|
| Length | 31 residues | 13 residues |
| Net Charge (pH 7.0) | +2 | +3 |
| Structural Motifs | α-helix (Ile6–Ala26), Rana box | Linear α-helix, C-terminal amidation |
| Antimicrobial Activity | Strong vs. P. aeruginosa | Strong vs. S. aureus |
| Anticancer IC50 | 0.951 µg/mL (SGC-7901) | 1.384 µg/mL (SMMC7721) |
| Hemolytic Activity | Non-hemolytic at MIC | Non-hemolytic below 50 µg/mL |
Temporin-La’s shorter length and higher charge density enhance its selectivity for Gram-positive bacteria, while this compound’s extended α-helix and cyclic domain improve stability in complex membrane environments .
Brevinin-2TD and Ranatuerin Family
This compound shares ~50% sequence homology with brevinin-2TD (European frog) and ranatuerin-2Ca/2Cb (bullfrog) . Key distinctions include:
| Feature | This compound | Brevinin-2TD | Ranatuerin-2Ca |
|---|---|---|---|
| Length | 31 residues | 33 residues | 32 residues |
| Rana Box Position | Cys23–Cys29 | Cys24–Cys30 | Cys22–Cys28 |
| Antifungal Activity | Moderate | High | Low |
| Cytotoxicity Threshold | >100 µg/mL (RBCs) | ~50 µg/mL (RBCs) | ~75 µg/mL (RBCs) |
Brevinin-2TD’s extended hydrophobic face enhances antifungal potency, whereas this compound’s balanced amphipathicity reduces off-target cytotoxicity .
Mechanistic Differences in Antimicrobial and Anticancer Activity
Membrane Interaction Dynamics
- This compound : Binds parallel to bacterial membranes via hydrophobic residues (Ile6–Ala26) and disrupts lipid bilayers through the "carpet model," causing transient pores without complete membrane dissolution .
- Temporin-La : Employs the "toroidal pore model," where its cationic residues penetrate deeper into membranes, leading to sustained leakage .
Anticancer Selectivity
This compound’s lower IC50 against SGC-7901 cells (vs. Temporin-La’s activity on SMMC7721) correlates with its ability to induce mitochondrial apoptosis via reactive oxygen species (ROS) overproduction, a mechanism less prominent in Temporin-La .
Preparation Methods
Peptide Synthesis of Palustrin-Ca
1.1 Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing this compound is Solid-Phase Peptide Synthesis (SPPS) , particularly the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method is preferred due to its efficiency, scalability, and ability to produce peptides with high purity.
Resin Selection: Polystyrene-based resins cross-linked with divinylbenzene (typically 1%) are used as the solid support. For this compound, resins such as Wang resin or 2-chlorotrityl resin are common choices, anchoring the C-terminal amino acid to the resin and allowing sequential elongation from C-terminus to N-terminus.
-
- Deprotection: The Fmoc protecting group on the N-terminus is removed using mild bases like piperidine.
- Coupling: The next Fmoc-protected amino acid is activated and coupled to the growing peptide chain.
- Washing: After each step, extensive washing with solvents such as DMF (dimethylformamide) removes excess reagents and by-products.
Solvent Use: Solvents capable of swelling the resin, such as DMF, are critical for efficient coupling and deprotection reactions.
Table 1: Typical SPPS Cycle for this compound
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Deprotection | 20% Piperidine in DMF | Remove Fmoc group |
| Washing | DMF | Remove deprotection by-products |
| Coupling | Fmoc-amino acid, DIPEA, coupling agent (e.g., HBTU) | Add next amino acid |
| Washing | DMF | Remove excess reagents |
Cleavage and Deprotection
Once the full peptide sequence of this compound is assembled on the resin, the peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.
Cleavage Cocktail: Typically, a strong acid such as trifluoroacetic acid (TFA), often mixed with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT), is used to cleave the peptide from the resin and remove protecting groups.
-
- The resin-bound peptide is treated with the cleavage cocktail under stirring for approximately 90 minutes.
- The mixture is filtered to separate the resin.
- The filtrate containing the crude peptide is concentrated under reduced pressure.
- Peptide precipitation is induced by adding cold methyl tert-butyl ether (MTBE) to purify the crude peptide by removing soluble impurities.
Oxidative Folding and Disulfide Bond Formation
This compound contains cysteine residues that form disulfide bridges critical for its bioactivity and structural stability.
Oxidative Folding: The linear peptide is dissolved in a redox buffer (e.g., Tris-HCl with reduced and oxidized glutathione) to promote correct disulfide bond formation through oxidative folding.
Monitoring: The progress of disulfide bridge formation is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure native folding and purity.
Purification of this compound
Purification is essential to obtain this compound at high purity (>95%) suitable for structural and functional studies.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- RP-HPLC is used to separate the target peptide from impurities based on hydrophobicity.
- Gradient elution with solvents such as acetonitrile and water containing 0.05% TFA is employed.
- The retention time of this compound is used to design the purification gradient precisely, optimizing yield and purity.
Structural Validation and Characterization
Mass Spectrometry (MALDI-TOF MS): Confirms the molecular weight and identity of this compound after synthesis and purification.
Summary Table of this compound Preparation
Q & A
What structural features of Palustrin-Ca are critical for its antimicrobial and anticancer activity?
Level: Basic
Answer: this compound’s activity is linked to its cyclic disulfide-bonded domain (C-terminal residues 23–29) and amphipathic α-helical structure, which facilitate membrane interactions. Structural integrity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy, as demonstrated by its solution-state conformation resolved using 2D TOCSY, NOESY, and HSQC spectra . The peptide’s non-hemolytic properties and selective cytotoxicity (e.g., IC50 of 0.951 µg/ml against SGC-7901 gastric cancer cells) are attributed to its ability to disrupt microbial membranes while sparing mammalian cells .
What experimental approaches are recommended for characterizing this compound’s conformation and membrane interactions?
Level: Basic
Answer: NMR spectroscopy and molecular dynamics (MD) simulations are gold-standard methods. For NMR, use a Bruker Avance 600 MHz spectrometer with parameters including a 100 ms mixing time for NOESY, 80 ms for TOCSY, and 1.5 s relaxation delays. For MD, simulate peptide-lipid bilayer interactions using atomistic force fields (e.g., CHARMM36) to model membrane disruption mechanisms . Ensure peptide purity (>95%) via HPLC and verify disulfide bond formation via mass spectrometry .
How can researchers resolve contradictions in reported antimicrobial efficacy across studies?
Level: Advanced
Answer: Discrepancies often arise from variations in experimental conditions (e.g., peptide concentration, bacterial strains, or membrane models). Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Perform dose-response curves with ≥3 biological replicates and compare results under consistent pH, ionic strength, and temperature. Cross-validate findings using orthogonal methods (e.g., fluorescence-based membrane depolarization assays and electron microscopy) .
What in vitro assays are most reliable for quantifying this compound’s anticancer activity?
Level: Basic
Answer: Use cell viability assays (e.g., MTT or resazurin reduction) with dose ranges spanning 0.1–100 µg/ml. Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines (e.g., HEK293). For mechanistic insights, pair these with apoptosis assays (Annexin V/PI staining) or mitochondrial membrane potential measurements .
How should researchers design NMR experiments to study this compound’s dynamic behavior?
Level: Advanced
Answer: Prepare NMR samples in 90% H2O/10% D2O with 0.5–1.0 mM peptide concentration. Acquire 1D ¹H and 2D spectra at 298 K with water suppression (e.g., WATERGATE). Assign resonances using TOCSY for scalar couplings and NOESY for nuclear Overhauser effects (NOEs). For dynamics, measure ¹⁵N relaxation rates (T1, T2) and heteronuclear NOEs to probe backbone flexibility .
What strategies ensure reproducibility in this compound studies?
Level: Basic
Answer: Document experimental protocols exhaustively, including buffer composition (e.g., 10 mM phosphate, pH 7.4), peptide storage conditions (−80°C in lyophilized form), and instrument calibration details. Share raw data (NMR spectra, MD trajectories) and analysis scripts via repositories like Zenodo. Follow reporting standards from journals like the Beilstein Journal of Organic Chemistry to include synthesis details, purity metrics, and statistical analyses .
How can molecular dynamics simulations elucidate this compound’s selectivity for microbial membranes?
Level: Advanced
Answer: Simulate peptide interactions with lipid bilayers mimicking microbial (e.g., POPG/POPE) vs. mammalian (e.g., POPC/cholesterol) membranes. Use 100+ ns simulations in GROMACS or NAMD, analyzing metrics like lipid lateral diffusion, membrane curvature, and peptide insertion depth. Compare hydrogen bonding and electrostatic interactions to explain selectivity .
What validation steps are critical when reporting new this compound derivatives?
Level: Advanced
Answer: For synthetic analogs, confirm identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. Assess purity (>95%) via analytical HPLC. Validate bioactivity in multiple assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). Include negative controls (e.g., scrambled-sequence peptides) to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
